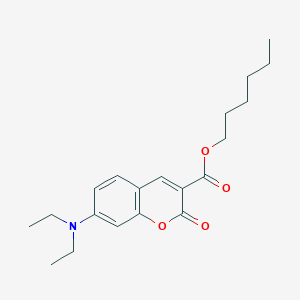

Hexyl 7-(Diethylamino)coumarin-3-carboxylate

Vue d'ensemble

Description

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is particularly noted for its fluorescent properties, making it valuable in scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 7-(Diethylamino)coumarin-3-carboxylate typically involves the esterification of 7-(Diethylamino)coumarin-3-carboxylic acid with hexanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include:

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

Temperature: Room temperature to 40°C

Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Reduction Reactions

The coumarin ring’s 3,4-double bond undergoes selective reduction:

-

Hantzsch 1,4-Dihydropyridine Reduction : Ethyl coumarin-3-carboxylate analogs are reduced to 3,4-dihydrocoumarin derivatives under mild conditions (room temperature, ethanol) . This method is likely applicable to the hexyl ester, preserving the ester and diethylamino groups while saturating the double bond.

Example Reaction:

Cycloaddition Reactions

The electron-deficient coumarin core participates in Diels-Alder reactions :

-

With 1,3-Butadiene : Under solvent-free conditions and hafnium chloride-THF catalysis, coumarin esters react with 1,3-butadiene to form tetrahydro-6H-benzo[c]chromen-6-one derivatives . Yields exceed 90% under high-pressure (9 kbar) conditions .

Table 1: Diels-Alder Reaction Conditions and Outcomes

| Dienophile | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 1,3-Dimethylbutadiene | None | CH₂Cl₂, 70°C, 9 kbar | 90% | |

| 1,3-Butadiene | Hafnium chloride-THF | Solvent-free | 85% |

Alkylation and Rearrangement

-

Alkylation with Diazoethane : Ethyl coumarin-3-carboxylate reacts with diazoethane to form 4-alkylated products . The hexyl ester is expected to undergo similar electrophilic substitution at the coumarin ring’s reactive positions.

-

Rearrangement with Anhydrides : Heating with carboxylic anhydrides (e.g., 3-methylbutanoic anhydride) in the presence of triethylamine induces rearrangement to form chroman-4-yl acetate derivatives .

Functional Group Transformations

-

Ester Hydrolysis : Under acidic or basic conditions, the hexyl ester can hydrolyze to 7-(diethylamino)coumarin-3-carboxylic acid, a compound noted for its inhibitory activity against polyphenol oxidase .

-

Labeling Reactions : The carbohydrazide derivative of this coumarin (CHH) is used to label aldehydes and epoxides in lipid oxidation studies via hydrazone formation . The hexyl ester’s lipophilicity may enhance its utility in hydrophobic environments.

Stability and Environmental Factors

-

Thermal Stability : Differential scanning calorimetry (DSC) shows that coumarin carboxylates stabilize up to 200°C, with decomposition delayed by hydrophobic interactions .

-

Light Stability : The diethylamino group enhances photostability, making the compound suitable for long-term applications under UV exposure .

Comparative Reactivity Insights

Table 2: Reactivity Comparison of Coumarin-3-Carboxylate Esters

| Ester Group | Solubility | Preferred Reactions | Key Catalysts |

|---|---|---|---|

| Ethyl | Polar | Cycloaddition, Alkylation | Piperidine, Pd catalysts |

| Hexyl | Non-polar | Diels-Alder, Hydrolysis | Hafnium chloride, H₂O⁺ |

Applications De Recherche Scientifique

Fluorescent Dye Applications

Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily utilized as a fluorescent dye due to its strong light absorption and emission characteristics. These properties make it valuable in:

- Biochemical Assays : It serves as a marker in various biological assays, facilitating the study of cellular processes by enabling visualization through fluorescence microscopy.

- Fluorescence Resonance Energy Transfer (FRET) : This technique is used to study interactions between biomolecules, providing insights into cellular dynamics and molecular interactions .

Biological Applications

Research indicates that this compound possesses biological activity, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use in developing antimicrobial agents .

- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines, such as colon adenocarcinoma and breast carcinoma cells. Specific analogs have demonstrated significant inhibition rates at certain concentrations .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological molecules:

- Protein Binding : The compound may interact with proteins or nucleic acids, which can elucidate its potential therapeutic roles or mechanisms of action.

- Mechanistic Insights : Techniques like fluorescence spectroscopy are employed to understand how this compound alters enzyme activity or cellular functions .

Case Studies

- Antibrowning Agent in Food Preservation :

-

Cancer Research :

- Research involving various coumarin derivatives indicated that specific alkyl substitutions could significantly enhance anticancer activity. This compound was part of a study that evaluated cell proliferation inhibition across different cancer cell lines, showing promising results in reducing growth rates at specific concentrations .

Mécanisme D'action

The mechanism of action of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is primarily based on its ability to fluoresce. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved include:

Comparaison Avec Des Composés Similaires

Hexyl 7-(Diethylamino)coumarin-3-carboxylate can be compared with other similar compounds in the coumarin family:

7-(Diethylamino)coumarin-3-carboxylic acid: Similar structure but lacks the hexyl ester group, resulting in different solubility and fluorescence properties.

7-(Diethylamino)-4-methylcoumarin: Contains a methyl group at the 4-position, affecting its fluorescence and reactivity.

Coumarin-3-carboxylic acid: Lacks the diethylamino group, leading to different chemical and biological properties.

This compound stands out due to its unique combination of the hexyl ester and diethylamino groups, which enhance its solubility, fluorescence, and versatility in various applications .

Activité Biologique

Hexyl 7-(Diethylamino)coumarin-3-carboxylate (HDC) is a synthetic compound belonging to the coumarin family, notable for its unique structure and significant biological activities. This article provides an in-depth analysis of its biological properties, including its antimicrobial and anticancer effects, alongside relevant research findings and case studies.

- Molecular Formula : C20H27NO4

- Molecular Weight : 345.44 g/mol

- CAS Number : 851963-03-6

HDC is characterized by a diethylamino group that enhances its solubility and fluorescence, making it suitable for various applications in biochemistry and analytical chemistry.

Antimicrobial Properties

Research indicates that HDC exhibits antimicrobial activity, particularly against certain bacteria. A study highlighted that derivatives of 7-(Diethylamino)coumarin-3-carboxylic acid (DCCA), related to HDC, effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell membranes .

Anticancer Effects

HDC has shown promising results in cancer research. It selectively interferes with lactate transport in tumor cells by inhibiting MCT1 and MCT4 transporters. This action is crucial in the tumor microenvironment, where lactate accumulation can promote cancer cell survival and proliferation. In vitro studies demonstrated that HDC delayed the growth of various cancer cell lines, including cervical (SiHa), colorectal (HCT116), and breast (MCF-7) tumors .

The biological activity of HDC can be attributed to its structural features, which allow it to interact with specific biological targets. Techniques such as fluorescence resonance energy transfer (FRET) are employed to study these interactions, providing insights into cellular dynamics. The binding affinity of HDC to proteins or nucleic acids has been a focal point of research, indicating potential therapeutic roles.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C20H27NO4 | Enhanced solubility and fluorescence due to diethylamino group |

| 7-Diethylaminocoumarin-3-carboxylic acid | C16H19NO4 | Exhibits lactate transport inhibition in tumors |

| Coumarin | C9H6O2 | Basic structure; less fluorescent |

| 7-Amino-Coumarin | C10H9NO2 | Different reactivity due to amino group |

HDC stands out among coumarins due to its enhanced solubility and fluorescence, making it particularly useful in biochemical applications compared to simpler derivatives.

Case Studies

- Inhibition of Lactate Transport : A study on DCCA revealed an IC50 value of 0.86 µM for lactate uptake inhibition in tumor cells expressing MCT transporters. This study confirmed the potential of HDC as a therapeutic agent in cancer treatment by delaying tumor relapse after chemotherapy .

- Antibrowning Agent : Another investigation highlighted the effectiveness of DCCA as an antibrowning agent in food preservation, demonstrating its ability to inhibit polyphenol oxidase (PPO) activity with an IC50 value of 0.275 mM. This application underscores the versatility of HDC beyond traditional therapeutic uses .

Propriétés

IUPAC Name |

hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFUKSNTLMNBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.